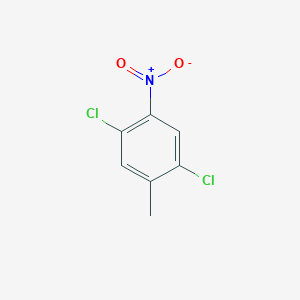

1,4-Dichloro-2-methyl-5-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQYJEJKUTUIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290998 | |

| Record name | 1,4-dichloro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-76-0 | |

| Record name | 1,4-Dichloro-2-methyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 72330 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC72330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dichloro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Dichloro-2-methyl-5-nitrobenzene chemical properties

An In-depth Technical Guide to the Chemical Properties of 1,4-Dichloro-2-methyl-5-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for this compound (CAS No. 7149-76-0). As a substituted nitroaromatic compound, it serves as a valuable intermediate in organic synthesis, particularly for the development of more complex molecular architectures. This document consolidates critical data on its physicochemical characteristics, spectroscopic signature, and synthetic protocols, offering field-proven insights for its practical application and handling in a research and development setting.

Compound Identification and Structure

This compound is a polysubstituted aromatic compound. The strategic placement of its functional groups—two chlorine atoms, a methyl group, and a nitro group—on the benzene ring dictates its chemical behavior and synthetic utility.

-

IUPAC Name: this compound[1]

-

Synonyms: 2,5-Dichloro-4-nitrotoluene, 2,5-Dichloro-4-methyl-nitrobenzene[1]

-

CAS Number: 7149-76-0[1]

-

Molecular Formula: C₇H₅Cl₂NO₂[1]

-

Molecular Weight: 206.02 g/mol [1]

The structure consists of a toluene backbone with chloro substituents at positions 2 and 5, and a nitro group at position 4 relative to the methyl group. This arrangement significantly influences the electronic environment of the aromatic ring.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical properties of this compound are characteristic of a solid crystalline organic material. While experimental data for this specific isomer is not widely published, properties can be estimated based on its structure and data from closely related isomers. The table below summarizes key computed and experimental properties.

| Property | Value / Description | Source |

| Molecular Weight | 206.02 g/mol | [1] |

| Appearance | Expected to be a light yellow solid, based on synthesis data and isomer appearance. | [2], [3] |

| Melting Point | Not specified. Isomer 1,4-dichloro-2-nitrobenzene melts at 52–54 °C. | [3] |

| Boiling Point | Not specified. Isomer 1,4-dichloro-2-nitrobenzene boils at 266–269 °C. | [3] |

| Solubility | Low solubility in water is expected. Generally soluble in organic solvents like acetone, ethyl acetate, and chloroform. | [4] |

| XLogP3 (Computed) | 3.4 | [1] |

| Topological Polar Surface Area (Computed) | 45.8 Ų | [1] |

Spectroscopic Analysis

Spectroscopic data is essential for confirming the identity and purity of this compound. While a dedicated spectrum for this compound is not publicly available, the expected spectral characteristics can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet in the aliphatic region (around 2.4-2.6 ppm) would correspond to the methyl group protons. The aromatic protons would appear as singlets due to the lack of adjacent protons.

-

¹³C NMR: The carbon NMR spectrum would display seven unique signals: five for the aromatic carbons (four substituted, one unsubstituted) and one for the methyl carbon.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include strong peaks around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂). C-Cl stretching bands would appear in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 205. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) would be a definitive feature for confirming the presence of the two chlorine atoms.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of its substituents.

-

Activating/Deactivating Groups: The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution. Conversely, the methyl group is weakly activating, while the chloro groups are deactivating but ortho-, para-directing.

-

Nucleophilic Aromatic Substitution (SₙAr): The presence of the strongly electron-withdrawing nitro group activates the chlorine atom positioned ortho to it (at position 4) towards nucleophilic attack. This is a common and synthetically useful reaction for this class of compounds. For the related compound 1,4-dichloro-2-nitrobenzene, nucleophiles readily displace the chloride adjacent to the nitro group.[3] This suggests that the chlorine at position 4 in this compound is the most likely site for substitution by nucleophiles such as amines, alkoxides, or hydroxides.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (aniline derivative) using various reducing agents, such as catalytic hydrogenation (H₂/Pd), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a cornerstone of synthetic chemistry, opening pathways to dyes, pharmaceuticals, and other complex molecules.

Synthesis and Purification

The primary route for synthesizing this compound is through the electrophilic nitration of 2,5-dichlorotoluene. The directing effects of the methyl and chloro groups guide the incoming nitro group to the desired position.

Caption: Workflow for the Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of 2,5-dichloro-4-nitrotoluene.[2]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 32.2 g (0.2 mol) of 2,5-dichlorotoluene in 100 g of 1,2-dichloroethane.

-

Nitration: Begin stirring the solution and maintain the temperature at 30°C. Slowly add 13.9 g (0.22 mol) of 98% nitric acid dropwise from the dropping funnel. The rate of addition should be controlled to ensure the reaction temperature does not exceed 35°C.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for 2.0 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Once the reaction is complete, cool the mixture. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Isolation and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. The solvent (1,2-dichloroethane) is removed by distillation. The resulting crude product is then cooled to induce crystallization.

-

Drying: The crystallized solid is collected by filtration and dried to yield approximately 37.1 g (90% yield) of this compound as a light yellow solid.[2]

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its potential to be converted into a variety of other compounds. Structurally similar chloronitroaromatic compounds are widely used as precursors in the manufacturing of:

-

Dyes and Pigments: The amino derivatives, obtained via reduction of the nitro group, are common precursors to diazo compounds used in the synthesis of azo dyes.[5]

-

Agrochemicals: Many pesticides and herbicides are built from substituted aniline backbones.[6]

-

Pharmaceuticals: The compound's reactive sites allow for the introduction of diverse functional groups, making it a versatile scaffold for building potential drug candidates.

-

UV Absorbers: The aromatic structure is a key feature in molecules designed to absorb ultraviolet radiation.[6]

Safety and Handling

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a particulate respirator may be necessary.

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage and Disposal:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Disclaimer: The safety information provided is based on related compounds and should be used for guidance only. Always consult a specific and current Safety Data Sheet (SDS) for the material being handled and perform a thorough risk assessment before beginning any experimental work.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Retrieved from [Link]

-

United Nations Environment Programme (UNEP). (1996, April 30). BENZENE, 1,4-DICHLORO-2-NITRO- CAS N°: 89-61-2. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 1,4-DICHLORO-2-METHOXY-5-NITROBENZENE. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,4-dichloro-2-nitrobenzene. Retrieved from [Link]

Sources

- 1. This compound | C7H5Cl2NO2 | CID 251678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 3. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

1,4-Dichloro-2-methyl-5-nitrobenzene CAS 7149-76-0

An In-depth Technical Guide to 1,4-Dichloro-2-methyl-5-nitrobenzene (CAS 7149-76-0)

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document delves into its synthesis, physicochemical properties, reactivity, applications, and safety protocols, grounding all information in established scientific principles and authoritative data.

Core Compound Identification and Properties

This compound, also known by its synonym 2,5-dichloro-4-nitrotoluene, is a substituted aromatic compound with the molecular formula C₇H₅Cl₂NO₂.[1][2] Its structure features a benzene ring substituted with two chlorine atoms, a methyl group, and a nitro group. This specific arrangement of functional groups dictates its chemical behavior and makes it a valuable precursor in multi-step organic syntheses.[1][3]

Chemical Structure

The structural arrangement of substituents on the benzene ring is fundamental to understanding the compound's reactivity.

Caption: Chemical structure of this compound.

Physicochemical Data

The compound is typically a yellow crystalline solid.[1] Its physical and chemical properties are critical for designing reaction conditions, purification procedures, and storage protocols.

| Property | Value | Source |

| CAS Number | 7149-76-0 | [1][2][4] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2] |

| Molecular Weight | 206.02 g/mol | [1][2] |

| Appearance | Yellow Crystalline Solid | [1] |

| Boiling Point | 292.6°C at 760 mmHg | [1] |

| Flash Point | 130.8°C | [1] |

| Density | 1.456 g/cm³ | [1] |

| Refractive Index | 1.585 | [1] |

| Vapor Pressure | 0.00318 mmHg at 25°C | [1] |

| Solubility | Insoluble in water, soluble in organic solvents. | [1] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the electrophilic aromatic substitution (nitration) of 2,5-dichlorotoluene.[5] This reaction is a cornerstone of aromatic chemistry, where the directing effects of the substituents on the starting material are crucial for achieving the desired isomer.

Synthesis Workflow

The process involves the controlled addition of a nitrating agent to 2,5-dichlorotoluene dissolved in a suitable solvent.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on established synthesis routes.[5]

-

Preparation : In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 32.2 g (0.2 mol) of 2,5-dichlorotoluene in 100 g of 1,2-dichloroethane.

-

Nitration : Begin stirring the solution and slowly add 13.9 g (0.22 mol) of 98% nitric acid. The rate of addition must be carefully controlled to maintain the reaction temperature between 30-35°C. Cooling may be necessary.

-

Reaction : After the nitric acid has been added, heat the mixture to reflux and maintain for approximately 2 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Once the reaction is complete, cool the mixture. Add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Isolation : Separate the organic layer and remove the 1,2-dichloroethane solvent by distillation.

-

Purification : The resulting crude product will crystallize upon cooling. The solid is then filtered and dried to yield the final product, 2,5-dichloro-4-nitrotoluene (this compound), as a light yellow solid. A typical yield for this process is around 90%.[5]

Mechanistic Rationale

The regioselectivity of this reaction is governed by the directing effects of the substituents on the 2,5-dichlorotoluene ring. The methyl group is an activating, ortho-, para-director, while the chlorine atoms are deactivating, yet also ortho-, para-directors. The nitration occurs at the C4 position, which is para to the methyl group and ortho to the chlorine at C5. This position is sterically accessible and electronically favored, leading to the desired product isomer.

Chemical Reactivity and Applications

The utility of this compound stems from its potential for further functionalization, making it a versatile intermediate in the chemical industry.[1][3][6]

Reactivity Profile

The molecule's reactivity is dominated by the interplay of its functional groups:

-

Nitro Group (-NO₂) : This powerful electron-withdrawing group deactivates the ring towards further electrophilic substitution. Crucially, it strongly activates the ortho and para positions towards nucleophilic aromatic substitution (SNAr) .[7]

-

Chlorine Atoms (-Cl) : The chlorine atom at the C1 position, being ortho to the activating nitro group, is susceptible to displacement by nucleophiles.

-

Methyl Group (-CH₃) : This group can be a site for free-radical reactions or oxidation under harsh conditions.[7]

This electronic setup makes the compound an excellent substrate for SNAr reactions, where the chlorine at C1 can be replaced.

Industrial and Research Applications

This compound serves as a building block for more complex molecules.

-

Dye and Pigment Synthesis : It is a precursor in the manufacturing of various colorants.[1][3]

-

Pesticide Formulation : It is used as an intermediate in the development of agricultural chemicals.[1][3][6]

-

Pharmaceutical and Organic Synthesis : Its defined substitution pattern and reactive sites make it a valuable starting material for synthesizing complex organic molecules and active pharmaceutical ingredients (APIs).[1] For example, the chlorine can be displaced by a cyanide group using copper(I) cyanide to form a benzonitrile derivative, a common moiety in pharmaceuticals.[8]

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Features | Rationale |

| ¹H NMR | ~2.5 ppm (s, 3H) : Methyl protons (singlet, no adjacent protons).~7.5-8.0 ppm (s, 1H) : Aromatic proton at C3.~8.0-8.5 ppm (s, 1H) : Aromatic proton at C6. | The aromatic protons are singlets as they have no adjacent protons. The proton at C6 is expected to be further downfield due to the deshielding effect of the adjacent nitro group. |

| ¹³C NMR | ~20 ppm : Methyl carbon.~120-150 ppm : Six distinct signals for the aromatic carbons. | The presence of different substituents results in six unique carbon environments in the aromatic region. Carbons attached to the nitro group and chlorine atoms will have characteristic shifts. |

| IR (Infrared) | ~3100-3000 cm⁻¹ : Aromatic C-H stretch.~2950-2850 cm⁻¹ : Alkyl C-H stretch.~1600, 1475 cm⁻¹ : Aromatic C=C stretch.~1550, 1350 cm⁻¹ : Asymmetric & Symmetric N-O stretch (nitro group).~800-600 cm⁻¹ : C-Cl stretch. | These frequencies correspond to the characteristic vibrations of the functional groups present in the molecule. The strong absorptions from the nitro group are particularly diagnostic.[9] |

| Mass Spec (MS) | M⁺ at m/z ~205/207/209 : Molecular ion peak cluster. | The characteristic isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a distinctive M, M+2, M+4 peak cluster, confirming the presence of two chlorine atoms. |

Safety, Handling, and Disposal

Proper handling of this compound is essential due to its potential hazards. The following information is synthesized from safety data sheets (SDS) for structurally similar compounds, as a specific SDS for this CAS number was not available. Users must always consult the specific SDS provided by their supplier.

Hazard Identification

Based on analogous compounds, it is prudent to handle this chemical with care. Hazards for similar dichloronitrobenzene compounds include:

-

H302 : Harmful if swallowed.

-

H317 : May cause an allergic skin reaction.

-

H319 : Causes serious eye irritation.

Precautionary Measures

| Category | Precautionary Statements (P-codes) |

| Prevention | P261 : Avoid breathing dust.P264 : Wash skin thoroughly after handling.P270 : Do not eat, drink or smoke when using this product.P280 : Wear protective gloves/eye protection/face protection. |

| Response | P301 + P312 : IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] |

| Disposal | P501 : Dispose of contents/container to an approved waste disposal plant. |

First-Aid Measures

-

If Inhaled : Move person into fresh air. If not breathing, give artificial respiration.[12][13]

-

In Case of Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower.[12]

-

In Case of Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[12]

-

If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[12]

Conclusion

This compound (CAS 7149-76-0) is a strategically important chemical intermediate whose value is derived from the specific arrangement and reactivity of its functional groups. A thorough understanding of its synthesis via the nitration of 2,5-dichlorotoluene, its reactivity profile dominated by nucleophilic aromatic substitution, and its safety requirements is critical for its effective and safe utilization in the synthesis of dyes, agrochemicals, and pharmaceuticals. The predictive spectroscopic data provided herein serves as a practical guide for researchers in verifying its synthesis and purity.

References

-

Cas 7149-76-0,1,4-dichloro-2-methyl-5-nitro-benzene. lookchem. [Link]

-

This compound. PubChem. [Link]

-

1,4-Dichloro-2-methyl-2-butene | CAS#:29843-58-1. Chemsrc. [Link]

-

SAFETY DATA SHEET: 2-Chloro-4-nitrotoluene. Thermo Fisher Scientific. [Link]

-

Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. [Link]

-

2,5-Dichloronitrobenzene | C6H3Cl2NO2. PubChem. [Link]

-

Process for the preparation of 4-chloro-2-nitrobenzonitrile. European Patent Office - EP 0110559 A1. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Aromatic Reactivity. Michigan State University Chemistry. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C7H5Cl2NO2 | CID 251678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. guidechem.com [guidechem.com]

- 5. 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 6. 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. data.epo.org [data.epo.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Synthesis of 2,5-Dichloro-4-nitrotoluene from 2,5-Dichlorotoluene

Abstract: This technical guide provides a comprehensive overview for the synthesis of 2,5-dichloro-4-nitrotoluene through the electrophilic nitration of 2,5-dichlorotoluene. The document is structured to serve researchers, chemists, and professionals in drug development by detailing the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for purification and analysis. The synthesis relies on the well-established mechanism of electrophilic aromatic substitution using a mixed acid nitrating agent. Emphasis is placed on understanding the regiochemical outcome of the reaction, which is governed by the directing effects of the substituents on the aromatic ring. This guide consolidates theoretical knowledge with practical, field-proven insights to ensure a safe and efficient synthesis.

Part 1: The Chemistry of Nitration

The synthesis of 2,5-dichloro-4-nitrotoluene is a classic example of an electrophilic aromatic substitution (EAS) reaction. This class of reactions is fundamental in organic chemistry for the functionalization of aromatic rings.[1]

Mechanism of Mixed-Acid Nitration

Aromatic nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2] The role of sulfuric acid extends beyond that of a simple catalyst; it facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1][3]

The process unfolds in two primary stages:

-

Formation of the Nitronium Ion: Sulfuric acid, being a stronger acid, protonates nitric acid. This protonated intermediate then loses a molecule of water to form the linear and highly reactive nitronium ion.[4]

-

Electrophilic Attack and Re-aromatization: The electron-rich π-system of the 2,5-dichlorotoluene ring attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, then abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[3]

Caption: Figure 1: General Mechanism of Electrophilic Aromatic Nitration.

Regioselectivity in the Nitration of 2,5-Dichlorotoluene

The substitution pattern on the final product is dictated by the directing effects of the groups already present on the aromatic ring: a methyl group (-CH₃) at position 1 and chlorine atoms (-Cl) at positions 2 and 5.

-

Methyl Group (-CH₃): This is an activating group due to hyperconjugation and weak inductive effects. It directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions.

-

Chlorine Atoms (-Cl): Halogens are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the attack occurs at these positions.

In 2,5-dichlorotoluene, the available positions for nitration are 3, 4, and 6.

-

Position 3: Ortho to the C2-Cl and meta to the C5-Cl and C1-CH₃.

-

Position 4: Para to the C1-CH₃ and ortho to the C5-Cl.

-

Position 6: Ortho to the C1-CH₃ and meta to the C2-Cl.

The powerful para-directing effect of the activating methyl group strongly favors substitution at position 4. Attack at this position is also sterically less hindered compared to position 6, which is flanked by the methyl and C5-chloro groups. Furthermore, the arenium ion intermediate for the attack at position 4 is well-stabilized by resonance involving both the methyl group and the C5-chloro group. This combination of electronic and steric factors results in the high regioselectivity for the formation of 2,5-dichloro-4-nitrotoluene.

Caption: Figure 2: Directing Effects in 2,5-Dichlorotoluene Nitration.

Part 2: Experimental Protocol

This protocol is adapted from established procedures for the nitration of halogenated aromatic compounds.[5][6] It is imperative to perform this reaction in a well-ventilated fume hood with all necessary safety precautions in place.

Materials and Reagents

| Reagent/Material | Grade | Comments |

| 2,5-Dichlorotoluene | ≥98% Purity | Starting material |

| Concentrated Sulfuric Acid (H₂SO₄) | Reagent Grade (95-98%) | Dehydrating agent and catalyst |

| Concentrated Nitric Acid (HNO₃) | Reagent Grade (70%) | Nitrating agent |

| Dichloroethane (or Dichloromethane) | ACS Grade | Reaction solvent |

| Ice (from deionized water) | --- | For cooling bath and quenching |

| Saturated Sodium Bicarbonate (NaHCO₃) | --- | For neutralization |

| Anhydrous Sodium Sulfate (Na₂SO₄) | --- | Drying agent |

| Ethanol or Methanol | Reagent Grade | For recrystallization |

Step-by-Step Synthesis Procedure

A representative procedure for this synthesis is detailed in Chinese patent CN112266326A.[5] The following is a generalized laboratory-scale adaptation.

-

Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain temperature control.

-

Solvent and Substrate: In the flask, dissolve 2,5-dichlorotoluene (e.g., 0.2 mol, 32.2 g) in a suitable solvent like dichloroethane (100 g).[5] Begin stirring.

-

Nitrating Agent Addition: Slowly add concentrated nitric acid (e.g., 0.22 mol, 13.9 g of 98% HNO₃) dropwise from the dropping funnel.[5] Carefully monitor the internal temperature and maintain it below 35 °C to prevent over-nitration and control the exothermic reaction.[2][5]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat it under reflux for approximately 2-6 hours.[5] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture over a beaker of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

Caption: Figure 3: Experimental Workflow for Nitration.

Workup and Purification

-

Extraction: If a solvent was used, transfer the quenched mixture to a separatory funnel. The organic layer contains the product. If no solvent was used, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).[6]

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine (saturated NaCl solution).[6] Vent the separatory funnel frequently during the bicarbonate wash, as carbon dioxide gas is produced.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final product as a yellow solid.[5]

Part 3: Characterization and Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized 2,5-dichloro-4-nitrotoluene.

Analytical Techniques

-

Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress by comparing the spots of the reaction mixture to the starting material.

-

Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for determining the purity of the product and identifying any isomeric byproducts. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information. The chemical shifts, integration, and coupling patterns of the protons and carbons confirm the substitution pattern.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. The presence of strong absorption bands characteristic of the nitro group (NO₂) and the substitution pattern on the aromatic ring will be evident.

Expected Data for 2,5-Dichloro-4-nitrotoluene

| Property | Value |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| Appearance | Yellow solid |

| Melting Point | 52-54 °C |

| Boiling Point | 238 °C |

| ¹H NMR (CDCl₃) | δ ~7.9-8.0 (s, 1H, H-3), ~7.6 (s, 1H, H-6), ~2.5 (s, 3H, CH₃) ppm |

| IR (KBr, cm⁻¹) | ~1530 & ~1350 (asymm. & symm. NO₂ stretch), ~880 (C-H out-of-plane bend) |

Note: NMR and IR data are predictive and may vary slightly based on experimental conditions.

Part 4: Safety, Handling, and Waste Disposal

Hazard Analysis

-

Nitration Reactions: These reactions are highly exothermic and can proceed uncontrollably if the temperature is not carefully managed, leading to a runaway reaction and potential explosion.[2]

-

Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. 2,5-Dichlorotoluene and the chlorinated solvent are toxic and irritants.

-

Product: 2,5-Dichloro-4-nitrotoluene is toxic if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure.[8]

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: All work must be conducted in a certified chemical fume hood.

-

PPE: Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

-

Handling: Add reagents slowly and ensure efficient cooling and stirring. Never add water to concentrated acid; always add acid to water (or ice).

Waste Disposal

-

Acidic Waste: The aqueous layer from the workup will be highly acidic. It must be neutralized carefully by slowly adding a base (e.g., sodium bicarbonate or sodium hydroxide) with cooling before disposal according to institutional guidelines.

-

Organic Waste: All organic solvents and residues should be collected in a designated chlorinated waste container for proper disposal.

Part 5: Troubleshooting and Optimization

| Issue | Probable Cause | Suggested Solution |

| Low Yield | Incomplete reaction; loss of product during workup. | Increase reaction time or temperature moderately. Monitor reaction to completion by TLC/GC. Ensure careful extraction and transfer steps to minimize mechanical losses. |

| Formation of Isomeric Byproducts | Suboptimal temperature control or acid concentration. | Maintain a low and consistent reaction temperature during the addition of the nitrating agent. The regioselectivity of nitration can be sensitive to reaction conditions.[9] |

| Over-nitration (Dinitration) | Reaction temperature too high; excess nitrating agent. | Keep the reaction temperature below 50°C.[10] Use a stoichiometric amount or only a slight excess of nitric acid. Quench the reaction as soon as the starting material is consumed.[10] |

| Reaction Fails to Start | Inactive reagents; insufficient acid strength. | Use fresh, high-purity reagents. Ensure acids are of the correct concentration. A small amount of gentle warming may be required to initiate the reaction. |

Conclusion

The synthesis of 2,5-dichloro-4-nitrotoluene from 2,5-dichlorotoluene is a straightforward yet potent demonstration of electrophilic aromatic substitution. Success in this procedure hinges on a solid understanding of the reaction mechanism, careful control over the highly exothermic reaction conditions, and adherence to rigorous safety protocols. By mastering the principles of regioselectivity and employing the detailed protocol within this guide, researchers can reliably produce this valuable chemical intermediate for further application in agrochemicals, dyes, and pharmaceutical development.

References

[4] YouTube. (2019). nitration of aromatic compounds. [URL: https://www.youtube.com/watch?v=s-a2t2K5-sY] [11] Google Patents. (n.d.). US5763697A - Process for the nitration of aromatic compounds. [URL: https://patents.google.com/patent/US5763697A/en] [12] Semantic Scholar. (1996). Process for the nitration of aromatic compounds. [URL: https://www.semanticscholar.org/paper/Process-for-the-nitration-of-aromatic-compounds-Heinrich/3f961204a37e5025f8222a0888941584c0105b45] [3] Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [URL: https://www.masterorganicchemistry.com/2018/04/30/nitration-and-sulfonation-of-benzene/] [13] Semantic Scholar. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. [URL: https://www.semanticscholar.org/paper/Selective-Nitration-of-Toluene-using-Nitrogen(V)-Maksimowski-Nasta%C5%82a/9769e38d40762df7a79f04586337189c428a2a1a] [2] BYJU'S. (n.d.). Aromatic Nitration. [URL: https://byjus.com/chemistry/nitration/] [5] Google Patents. (n.d.). CN112266326A - Preparation method of dichlorotoluene nitride intermediate. [URL: https://patents.google.com/patent/CN112266326A/en] [7] Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [URL: https://www.atsdr.cdc.gov/toxprofiles/tp110-c6.pdf] Sigma-Aldrich. (2024). SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/n27322] [14] Fisher Scientific. (n.d.). SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds/05171] [8] CPAChem. (2022). Safety data sheet. [URL: https://www.cpachem.com/sds/SB6670_4-Chloro-2-nitrotoluene_AG-en.pdf] [6] oc-praktikum.de. (2005). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. [URL: http://www.oc-praktikum.de/nop/en/instructions/pdf/1001_en.pdf] [15] PubChem. (n.d.). 2-Chloro-4-nitrotoluene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-nitrotoluene] [16] National Center for Biotechnology Information. (n.d.). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268571/] [17] Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-5-nitrotoluene. [URL: https://www.fishersci.com/sds/96724] [18] National Center for Biotechnology Information. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5555776/] [1] University of Calgary. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). [URL: https://chem.ucalgary.ca/courses/351/Carey5th/Ch12/ch12-3-2.html] [19] Google Patents. (n.d.). EP0071038B1 - Process for the preparation of 2-chloro-4-nitrotoluene. [URL: https://patents.google.com/patent/EP0071038B1/en] [20] ResearchGate. (2016). Clean Manufacture of 2,4,6-Trinitrotoluene (TNT) via Improved Regioselectivity in the Nitration of Toluene. [URL: https://www.researchgate.net/publication/301549480_Clean_Manufacture_of_246-Trinitrotoluene_TNT_via_Improved_Regioselectivity_in_the_Nitration_of_Toluene] [21] Japan International Cooperation Agency. (n.d.). III Analytical Methods. [URL: https://openjicareport.jica.go.jp/pdf/11816550_03.pdf] [22] ChemicalBook. (n.d.). 4-Chloro-2-nitrotoluene synthesis. [URL: https://www.chemicalbook.com/synthesis/product_4-Chloro-2-nitrotoluene_89-59-8.html] [23] ResearchGate. (n.d.). The possible reaction mechanism for the nitration reaction. [URL: https://www.researchgate.net/figure/The-possible-reaction-mechanism-for-the-nitration-reaction_fig2_334185785] [24] BenchChem. (2025). A Detailed Protocol for the Nitration of 5-Bromo-3-chloro-2-fluorotoluene. [URL: https://www.benchchem.com/application-notes/a-detailed-protocol-for-the-nitration-of-5-bromo-3-chloro-2-fluorotoluene] [10] BenchChem. (2025). Controlling regioselectivity in aromatic nitration reactions. [URL: https://www.benchchem.com/troubleshooting/controlling-regioselectivity-in-aromatic-nitration-reactions] [25] Google Patents. (n.d.). US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene. [URL: https://patents.google.com/patent/US3423475A/en] [26] Google Patents. (n.d.). US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene. [URL: https://patents.google.com/patent/US4456777A/en] [27] Google Patents. (n.d.). CN104230716A - Method for enhancing nitration reaction rate of 2,5-dichloronitrobenzene. [URL: https://patents.google.com/patent/CN104230716A/en] [28] Google Patents. (n.d.). US2876267A - Purification of 4-chloronitrotoluenes. [URL: https://patents.google.com/patent/US2876267A/en] [9] PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes. [URL: https://pubmed.ncbi.nlm.nih.gov/25285702/] [29] Google Patents. (n.d.). CN103044262A - Synthesis method for 2,5-dichloronitrobenzene. [URL: https://patents.google.com/patent/CN103044262A/en] [30] Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. [URL: https://patents.google.com/patent/US5977418A/en] [31] Google Patents. (n.d.). US4822928A - Process for producing 2,5-dichlorotoluene. [URL: https://patents.google.com/patent/US4822928A/en] [32] Quora. (2018). Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution?. [URL: https://www.quora.com/Why-does-the-nitration-of-2-chlorotoluene-give-2-chloro-5-nitrotoluene-but-not-2-chloro-4-nitrotoluene-as-in-the-usual-electrophilic-aromatic-substitution] [33] Royal Society of Chemistry. (n.d.). Methods. [URL: https://www.rsc.org/methods] [34] Google Patents. (n.d.). CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5. [URL: https://patents.google.com/patent/CN105646231B/en] [35] ResearchGate. (n.d.). 2,6-Dichloro-4-nitrotoluene. [URL: https://www.researchgate.net/publication/232049909_26-Dichloro-4-nitrotoluene] [36] Organic Syntheses. (n.d.). m-NITROTOLUENE. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0416]

Sources

- 1. cerritos.edu [cerritos.edu]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents [patents.google.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. cpachem.com [cpachem.com]

- 9. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US5763697A - Process for the nitration of aromatic compounds - Google Patents [patents.google.com]

- 12. Process for the nitration of aromatic compounds (1996) | Heinrich Dr. Hermann | 28 Citations [scispace.com]

- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 14. fishersci.com [fishersci.com]

- 15. 2-Chloro-4-nitrotoluene | C7H6ClNO2 | CID 8491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]

- 19. EP0071038B1 - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. env.go.jp [env.go.jp]

- 22. 4-Chloro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene - Google Patents [patents.google.com]

- 26. US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]

- 27. CN104230716A - Method for enhancing nitration reaction rate of 2,5-dichloronitrobenzene - Google Patents [patents.google.com]

- 28. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]

- 29. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene - Google Patents [patents.google.com]

- 30. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]

- 31. US4822928A - Process for producing 2,5-dichlorotoluene - Google Patents [patents.google.com]

- 32. quora.com [quora.com]

- 33. pubs.rsc.org [pubs.rsc.org]

- 34. CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5 - Google Patents [patents.google.com]

- 35. researchgate.net [researchgate.net]

- 36. Organic Syntheses Procedure [orgsyn.org]

solubility of 1,4-Dichloro-2-methyl-5-nitrobenzene in organic solvents

An In-depth Technical Guide to the Solubility of 1,4-Dichloro-2-methyl-5-nitrobenzene in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic compound with the chemical formula C₇H₅Cl₂NO₂.[1] As a key intermediate in the synthesis of pigments, pesticides, and other specialty chemicals, a thorough understanding of its solubility characteristics is paramount for process optimization, purification, and formulation development.[2] This guide provides a comprehensive analysis of the solubility of this compound in various organic solvents, grounded in fundamental chemical principles and supported by a detailed protocol for experimental determination.

The solubility of a solute in a solvent is governed by the intermolecular interactions between the two species. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be miscible.[3][4] The molecular structure of this compound, featuring a nonpolar substituted benzene ring and polar chloro and nitro functional groups, results in a nuanced solubility profile that is critical for researchers and chemical engineers to master.

Physicochemical Properties

A molecule's physical and chemical properties are direct determinants of its solubility behavior. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO₂ | PubChem[1] |

| Molecular Weight | 206.02 g/mol | PubChem[1] |

| Appearance | Yellow solid/flakes (predicted based on isomers) | Based on 1,4-dichloro-2-nitrobenzene[5][6] |

| Melting Point | 62°C (for the related isomer 1,2-Dichloro-4-methyl-5-nitrobenzene) | Chemsrc[7] |

| LogP (Octanol/Water Partition Coefficient) | 3.62 (predicted for isomer) | Chemsrc[7] |

The relatively high LogP value indicates a preference for nonpolar environments over aqueous ones, predicting low water solubility but significant solubility in many organic solvents.

Theoretical Framework for Solubility

The solubility of this compound is a direct consequence of its molecular structure. To understand its behavior, we must analyze the contributions of its constituent parts:

-

Benzene Ring and Methyl Group: The core aromatic ring and the methyl (-CH₃) group are nonpolar and lipophilic. These regions interact favorably with nonpolar solvents through weak van der Waals forces (London dispersion forces).

-

Chloro Groups: The two chlorine atoms are electronegative, creating C-Cl dipole moments. These groups contribute to the overall polarity of the molecule and can participate in dipole-dipole interactions.

-

Nitro Group: The nitro (-NO₂) group is strongly polar and is a hydrogen bond acceptor. This functional group significantly influences the molecule's interaction with polar solvents.

The molecule is best described as weakly polar. Its solubility in a given solvent will depend on the balance of interactions between the solvent and these different functional regions. Solvents that can effectively interact with both the nonpolar backbone and the polar functional groups will be the most effective.

Solubility Profile Across Organic Solvent Classes

Based on the principles of intermolecular forces, we can predict the solubility of this compound in common organic solvents. For a compound to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |

| Nonpolar | Toluene, Heptane | High to Moderate | The aromatic ring of toluene can engage in π-stacking with the solute's benzene ring. Both solvents interact well with the nonpolar regions of the solute via van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High | These solvents possess a significant dipole moment, allowing for strong dipole-dipole interactions with the C-Cl and C-NO₂ bonds of the solute. The carbonyl group in acetone and ethyl acetate can act as a hydrogen bond acceptor for any potential interactions. Dichloromethane is an excellent solvent for many weakly polar organic compounds. The related compound 1,4-dichloro-2-nitrobenzene is known to be soluble in acetone and ethyl acetate.[8] |

| Polar Protic | Methanol, Ethanol | Moderate to Low | While these alcohol solvents have polar -OH groups, their primary intermolecular forces are strong hydrogen bonds with themselves. The solute can act as a hydrogen bond acceptor via its nitro group, but it cannot donate hydrogen bonds. Dissolving the solute requires disrupting the solvent's strong hydrogen bonding network, which may not be energetically favorable, leading to lower solubility compared to polar aprotic solvents. |

Experimental Protocol for Equilibrium Solubility Determination

To obtain quantitative solubility data, a rigorous experimental protocol is necessary. The isothermal equilibrium method is a gold standard for determining the solubility of a solid compound in a solvent.

Step-by-Step Methodology

-

Material Preparation:

-

Ensure the this compound is of high purity.

-

Use analytical grade or HPLC grade solvents to avoid impurities affecting the results.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid solute to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Place a magnetic stir bar in the vial for continuous agitation.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled environment, such as a water bath or incubator, set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with constant stirring. This ensures the dissolution process reaches a state of dynamic equilibrium.

-

-

Phase Separation:

-

Once equilibrated, cease stirring and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, withdraw a sample of the supernatant using a syringe fitted with a fine-pore filter (e.g., 0.22 µm PTFE filter). This step is critical to prevent suspended solids from artificially inflating the measured concentration.

-

-

Quantification of Solute:

-

Accurately weigh a portion of the clear, filtered supernatant into a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's melting point until a constant weight of the dried solute is achieved.

-

Calculate the solubility as the mass of the dissolved solute per volume or mass of the solvent (e.g., in g/100 mL or mg/g).

-

Alternatively, if the compound has a distinct UV-Vis chromophore, a calibration curve can be prepared, and the concentration of a diluted aliquot of the supernatant can be determined spectrophotometrically.

-

Workflow for Solubility Determination

The following diagram illustrates the key stages of the experimental process described above.

Caption: Workflow for experimental equilibrium solubility determination.

Conclusion

This compound is a weakly polar compound whose solubility is dictated by a balance of nonpolar and polar characteristics. It is predicted to be highly soluble in polar aprotic solvents like acetone and ethyl acetate, and moderately to highly soluble in nonpolar aromatic solvents such as toluene. Its solubility is expected to be lower in highly polar protic solvents like methanol and water due to the energy penalty of disrupting the solvent's hydrogen-bonding network. For drug development and chemical synthesis applications, this profile suggests that solvent systems based on esters, ketones, or chlorinated hydrocarbons would be most effective for achieving high concentrations. The provided experimental protocol offers a robust framework for researchers to obtain precise quantitative solubility data, which is indispensable for reliable process scale-up and formulation.

References

- Solubility of Things. (n.d.). 1,4-dichloro-2-nitrobenzene.

- LibreTexts Chemistry. (n.d.). Solubility of Organic & Inorganic Compounds.

-

Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

- UNEP Publications. (1996). SIDS Initial Assessment Report for BENZENE, 1,4-DICHLORO-2-NITRO-.

- Australian Department of Health. (2022). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). 1,2-Dichloro-4-methyl-5-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloronitrobenzene. Retrieved from [Link]

Sources

- 1. This compound | C7H5Cl2NO2 | CID 251678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. chem.ws [chem.ws]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 6. 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2-Dichloro-4-methyl-5-nitrobenzene | CAS#:7494-45-3 | Chemsrc [chemsrc.com]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Spectral Analysis of 1,4-Dichloro-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.[2] For 1,4-dichloro-2-methyl-5-nitrobenzene, the IR spectrum is expected to be dominated by absorptions arising from the aromatic ring, the nitro group, the C-Cl bonds, and the methyl group.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |

| Nitro Group (NO₂) | Asymmetric Stretching | 1550-1475 | A strong and characteristic absorption for aromatic nitro compounds.[3] |

| Symmetric Stretching | 1360-1290 | Another strong and key indicator of the nitro group.[3] | |

| Aromatic Ring (C=C) | Stretching | 1600-1450 | A series of bands indicating the presence of the benzene ring. |

| C-H Stretching | 3100-3000 | Weak to medium absorptions characteristic of aromatic C-H bonds. | |

| C-H Bending (Out-of-Plane) | 900-675 | The pattern of these bands can sometimes provide information about the substitution pattern of the benzene ring. However, the presence of a nitro group can complicate the interpretation of this region.[4] | |

| C-Cl Bonds | Stretching | 850-550 | Absorptions in this region are indicative of the carbon-chlorine bonds. |

| Methyl Group (CH₃) | C-H Stretching | 2975-2850 | Characteristic absorptions for the methyl group's C-H bonds.[4] |

Experimental Protocol: Acquiring the IR Spectrum

A standard method for acquiring the IR spectrum of a solid sample like this compound is the KBr pellet method or preparing a Nujol mull.[5]

Potassium Bromide (KBr) Pellet Method:

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Nujol Mull Method:

-

Sample Preparation: Grind a small amount of the solid sample in an agate mortar and pestle. Add a drop or two of Nujol (mineral oil) and continue grinding to create a smooth, thick paste (mull).[5]

-

Sample Mounting: Spread the mull evenly between two salt plates (e.g., NaCl or KBr).

-

Spectral Acquisition: Place the salt plates in the spectrometer's sample holder and acquire the spectrum. Note that the Nujol itself will show strong C-H stretching and bending bands, which may obscure these regions in the sample's spectrum.[5]

Caption: General workflow for acquiring and analyzing NMR spectra.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation. [6][7][8]The resulting mass spectrum provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.

Predicted Mass Spectrum of this compound

Molecular Ion (M⁺·):

-

The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 206 g/mol .

-

Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, we expect to see peaks at m/z 206 (M⁺·, with two ³⁵Cl), 208 (M+2, with one ³⁵Cl and one ³⁷Cl), and 210 (M+4, with two ³⁷Cl) in a ratio of approximately 9:6:1.

Key Fragmentation Pathways:

The fragmentation of the molecular ion will be driven by the presence of the nitro group, chlorine atoms, and the methyl group.

-

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂·, 46 Da), leading to a fragment ion at m/z 160. [9]* Loss of Cl: Loss of a chlorine radical (Cl·, 35 or 37 Da) from the molecular ion would result in fragment ions at m/z 171 and 173.

-

Loss of CH₃: Loss of a methyl radical (CH₃·, 15 Da) would give a fragment ion at m/z 191.

-

Further Fragmentations: The initial fragment ions can undergo further fragmentation, such as the loss of CO, to produce a complex pattern of smaller ions. [9]

Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of 70 eV electrons in the ion source. [6][8]3. Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Diagram: Electron Ionization Mass Spectrometry Workflow

Caption: Simplified workflow for Electron Ionization Mass Spectrometry.

IV. Conclusion

References

-

Castells, P., Santos, F. J., & Galceran, M. T. (2004). Evaluation of three ionisation modes for the analysis of chlorinated paraffins by gas chromatography/ion-trap mass spectrometry. Rapid Communications in Mass Spectrometry, 18(5), 529–536. Available at: [Link]

- Metin, A. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Available at: [Link]

-

University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared of nitro compounds. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Khaikin, L. S., et al. (2006). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. Structural Chemistry, 17(3-4), 241-278. Available at: [Link]

-

Global Substance Registration System (GSRS). (n.d.). 1,4-DICHLORO-2-METHOXY-5-NITROBENZENE. Available at: [Link]

-

LCGC International. (2020). Electron Ionization for GC–MS. Available at: [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

-

On-Line, C. L. (1995). Electron capture negative ion chemical ionization mass spectrometry of derivatized chlorophenols and chloroanilines. Journal of Chromatography A, 712(1), 113-125. Available at: [Link]

-

NIST WebBook. (n.d.). Benzene, 1,4-dichloro-2-nitro-. National Institute of Standards and Technology. Available at: [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Available at: [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]

-

University of Oxford. (n.d.). C NMR Spectroscopy. Available at: [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Available at: [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Available at: [Link]

-

NIST WebBook. (n.d.). Benzene, 1,4-dichloro-2-nitro-. National Institute of Standards and Technology. Available at: [Link]

-

NIST WebBook. (n.d.). Benzene, 1-chloro-2-methyl-4-nitro-. National Institute of Standards and Technology. Available at: [Link]

-

AIST:Spectral Database for Organic Compounds,SDBS. (n.d.). Available at: [Link]

-

NIST WebBook. (n.d.). Benzene, 1,4-dichloro-2-nitro-. National Institute of Standards and Technology. Available at: [Link]

-

PubChem. (n.d.). 2,5-Dichloronitrobenzene. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Dr. M. D. G. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. Available at: [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

- 1. This compound | C7H5Cl2NO2 | CID 251678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. rroij.com [rroij.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Hazards and Safety Precautions for 1,4-Dichloro-2-methyl-5-nitrobenzene

Introduction: Understanding the Compound

1,4-Dichloro-2-methyl-5-nitrobenzene (also known as 4,5-dichloro-2-nitrotoluene) is a chlorinated and nitrated aromatic hydrocarbon. Its molecular structure, featuring a benzene ring substituted with two chlorine atoms, a methyl group, and a nitro group, renders it a valuable intermediate in organic synthesis, particularly in the manufacturing of dyes and agrochemicals. However, the same structural motifs that make it chemically useful are also responsible for its significant health and environmental hazards. This guide provides a comprehensive overview of these hazards, grounded in authoritative data, and outlines the necessary safety protocols to mitigate risks in a research and development setting.

The causality behind its hazardous nature lies in its reactivity and metabolic pathway. The nitroaromatic structure is associated with potential carcinogenicity and mutagenicity, while the chlorinated benzene ring contributes to its persistence in the environment and toxicity to aquatic life.[1] This document serves as a critical resource for any professional handling this compound, emphasizing a proactive approach to safety through a deep understanding of the risks involved.

Section 1: Chemical Identity and Physicochemical Properties

A foundational aspect of safe handling is understanding the compound's physical characteristics, which dictate its behavior under laboratory conditions.

| Property | Value | Source |

| Chemical Formula | C₇H₅Cl₂NO₂ | PubChem[2] |

| Molecular Weight | 206.03 g/mol | - |

| CAS Number | 7494-45-3 (for 1,2-dichloro-4-methyl-5-nitrobenzene isomer) | Echemi[3] |

| Appearance | Light yellow powder/solid | Fisher Scientific[4] |

| Melting Point | 61 - 64 °C (141.8 - 147.2 °F) | Fisher Scientific[4] |

| Boiling Point | ~260 °C (500 °F) | Fisher Scientific[4] |

| Solubility in Water | 49 mg/L (at 20°C) | Fisher Scientific[4] |

Note: Data is presented for the closely related isomer 2-chloro-5-nitrotoluene, as specific data for this compound can be limited. Properties are expected to be similar.

Section 2: Comprehensive Hazard Profile

This compound is classified as hazardous under the Globally Harmonized System (GHS). The following is a synthesis of its primary dangers.

Health Hazards

The primary routes of occupational exposure are inhalation of dust and dermal contact.[1][5] The substance is readily absorbed through the skin and gastrointestinal tract.[5][6]

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[7] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[7][8] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[8] |

| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects. |

| Carcinogenicity | Category 1B / 2 | H350/H351: May cause/Suspected of causing cancer. |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.[7][9] |

Expert Insight: The classification for mutagenicity and carcinogenicity is particularly critical. These "stealth" hazards do not present immediate symptoms but pose significant long-term risks. This is why the hierarchy of controls, especially engineering controls like fume hoods, is non-negotiable. The metabolic activation of nitroaromatic compounds can lead to DNA adducts, the foundational mechanism for their genotoxic and carcinogenic effects.

Environmental Hazards

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Aquatic Hazard | Category 2 | H401: Toxic to aquatic life. |

| Chronic Aquatic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects. |

Due to its low water solubility and persistence, this compound can cause long-term adverse effects in aquatic ecosystems.[9][10] Therefore, it is imperative that the chemical is not released into the environment.[9] All waste and contaminated materials must be disposed of as hazardous waste.

Section 3: Risk Assessment and Hierarchy of Controls

A robust safety plan is not merely a list of personal protective equipment (PPE). It is a systematic process of risk evaluation and mitigation, prioritizing the most effective measures.

Caption: Risk Assessment and Control Decision Pathway.

This hierarchy is a self-validating system. By proceeding through each level, you ensure that risks are not merely managed but are actively reduced to the lowest feasible level.

-

Elimination/Substitution: The most effective control. Before using this compound, a thorough evaluation must determine if a less hazardous alternative can achieve the desired scientific outcome.

-

Engineering Controls: If substitution is not possible, the primary line of defense is to physically isolate the hazard.

-

Ventilation: All handling of the solid compound or solutions must be performed inside a certified chemical fume hood to prevent inhalation.[11]

-

Containment: Use ventilated balance enclosures for weighing to prevent dissemination of fine powders.

-

Emergency Facilities: Emergency eye wash fountains and safety showers must be immediately accessible in the work area.[12]

-

-

Administrative Controls: These are the procedures and policies that support safe work.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling this specific chemical must be developed and approved.

-

Designated Areas: Clearly mark and designate specific areas in the lab where this compound is stored and handled.

-

Training: All personnel must receive documented training on the specific hazards and handling procedures for this chemical before work begins.[12]

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above, not as a replacement.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[9][12] Standard safety glasses are insufficient.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.[4] Always check the manufacturer's data for breakthrough time and change gloves immediately if contamination is suspected.

-

Body Protection: Wear a lab coat, closed-toe shoes, and long pants. Consider a chemically resistant apron for larger quantities.[12]

-

Section 4: Protocol for Safe Handling and Weighing

This protocol provides a step-by-step methodology for a common laboratory task, integrating the safety controls discussed previously.

-

Preparation (Pre-Operation):

-

Ensure the chemical fume hood is certified and the airflow is verified.

-

Confirm the location of the nearest eyewash station and safety shower.

-

Don all required PPE: lab coat, chemical safety goggles, face shield, and appropriate gloves.

-

Designate the work area within the fume hood and cover the surface with absorbent, disposable bench paper.

-

Prepare all necessary equipment (spatulas, weigh boats, glassware, waste container) and place it inside the fume hood.

-

-

Execution (Weighing and Dispensing):

-

Retrieve the chemical container from its designated storage location.

-

Place the container inside the fume hood. If weighing, use a balance inside a ventilated enclosure.

-

Slowly open the container, avoiding any action that could create airborne dust.

-

Carefully dispense the required amount of the solid onto a weigh boat.

-

Securely close the primary container.

-

Wipe the exterior of the container with a damp cloth to remove any residual dust before returning it to storage.

-

-

Post-Operation and Cleanup:

-

Carefully clean all equipment used.

-

Place all disposable materials (bench paper, contaminated wipes, weigh boats) into a designated, sealed hazardous waste container.[10]

-

Wipe down the work surface inside the fume hood.

-

Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

-

Wash hands and any exposed skin thoroughly with soap and water.[10]

-

Section 5: Emergency Protocols

Immediate and correct response to an emergency is critical to minimizing harm.

Accidental Release or Spill

-

Evacuate: Immediately alert others in the area and evacuate if the spill is large or outside of a containment device.

-

Control: Prevent the spread of dust. Do NOT use a dry brush or compressed air.[13] If appropriate, moisten the material first to prevent dusting.[9]

-

Contain: Collect the spillage using an inert absorbent material (e.g., sand, vermiculite).[10]

-

Clean: Carefully sweep or scoop the contained material into a labeled, sealable hazardous waste container.[9]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to the appropriate safety personnel.

Personal Exposure

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention.[11]

-